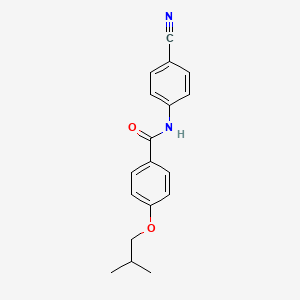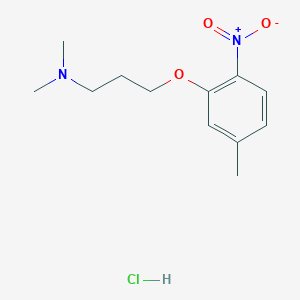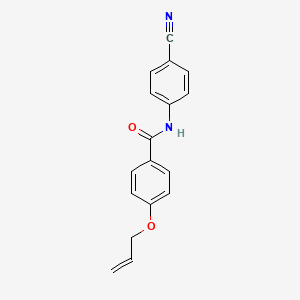![molecular formula C15H21Cl2NO4 B4407835 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride
Übersicht
Beschreibung
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride, also known as MCL-1 inhibitor, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride involves the selective inhibition of this compound. This compound is a member of the BCL-2 family of proteins, which play a critical role in regulating apoptosis. This compound is overexpressed in many types of cancer and promotes cancer cell survival by inhibiting apoptosis. Inhibition of this compound by this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical models. It has been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to have synergistic effects with other anti-cancer drugs, such as bortezomib and ABT-737. However, the compound has also been shown to have some toxicity in normal cells, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride is its potent anti-cancer activity in preclinical models. It has shown promising results as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. However, one limitation of the compound is its toxicity in normal cells, which may limit its clinical use. In addition, more research is needed to determine the optimal dosing and administration schedule for the compound.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride. One direction is to further investigate its mechanism of action and identify potential biomarkers of response to the compound. Another direction is to optimize the dosing and administration schedule of the compound to minimize toxicity in normal cells. In addition, more research is needed to determine the efficacy of the compound in clinical trials and its potential for combination therapy with other anti-cancer drugs. Finally, more research is needed to determine the potential for the compound to be used in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride has been extensively studied in preclinical models as a potential treatment for various types of cancer. It has been shown to selectively inhibit the anti-apoptotic protein this compound, which is overexpressed in many types of cancer and plays a critical role in promoting cancer cell survival. Inhibition of this compound has been shown to induce apoptosis in cancer cells, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4.ClH/c16-14-1-2-15(13(11-14)12-18)21-10-9-20-8-5-17-3-6-19-7-4-17;/h1-2,11-12H,3-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDCTBHTEZULCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4407770.png)
![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)
![2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4407815.png)
![3-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4407823.png)
![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4407852.png)